molecular formula C8H9BrN2O2 B8596241 (2-Bromo-3-methyl-5-nitrophenyl)methanamine

(2-Bromo-3-methyl-5-nitrophenyl)methanamine

Cat. No.: B8596241
M. Wt: 245.07 g/mol
InChI Key: PSAWZOCEAUGOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-methyl-5-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2-bromo-3-methyl-5-nitrophenyl)methanamine

InChI

InChI=1S/C8H9BrN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,4,10H2,1H3

InChI Key

PSAWZOCEAUGOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.4 mL of hydrazine hydrate was added to 2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (4.4 g, 11.7 mmol) in 220 mL of acetonitrile. The mixture was stirred under reflux overnight and then was allowed to cool to room temperature. The phtalhydrazide side product was remove by filtration and washed with 100 mL portions of acetonitrile. The combined acetonitrile filtrates were evaporated and the residue was partitioned between water and ethyl acetate. The organic layer was extracted with two 100 mL portions of aqueous HCl 1 M. The combined acidic aqueous layers were basified to pH=10 with solid potassium hydroxide and then extracted with ethyl acetate. The organic layer was dried over Na2SO4 filtered and evaporated to yield expected compound as an orange solid (2.15 g, 75% yield). m/z (ESI) 245.0 [M+H]+;
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.